molecular formula C17H21NO B13272887 Benzyl[(4-propoxyphenyl)methyl]amine

Benzyl[(4-propoxyphenyl)methyl]amine

Cat. No.: B13272887
M. Wt: 255.35 g/mol
InChI Key: DZCLENQZULZVDR-UHFFFAOYSA-N
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Description

Benzyl[(4-propoxyphenyl)methyl]amine is an organic compound with the molecular formula C17H21NO It is a derivative of benzylamine, where the benzyl group is substituted with a 4-propoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl[(4-propoxyphenyl)methyl]amine can be synthesized through several methods. One common approach involves the reductive amination of 4-propoxybenzaldehyde with benzylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety .

Chemical Reactions Analysis

Types of Reactions

Benzyl[(4-propoxyphenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, sodium hydride (NaH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary amines

    Substitution: N-alkylated amines

Scientific Research Applications

Benzyl[(4-propoxyphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl[(4-propoxyphenyl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound can bind to active sites of enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analog without the 4-propoxyphenylmethyl group.

    4-Propoxybenzylamine: Similar structure but lacks the benzyl group.

    N-Benzyl-4-propoxybenzylamine: Contains both benzyl and 4-propoxybenzyl groups.

Uniqueness

Benzyl[(4-propoxyphenyl)methyl]amine is unique due to the presence of both benzyl and 4-propoxyphenylmethyl groups, which confer distinct chemical and biological properties.

Biological Activity

Benzyl[(4-propoxyphenyl)methyl]amine, with the molecular formula C17H21NOC_{17}H_{21}NO, is a compound of interest due to its potential biological applications. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H21NOC_{17}H_{21}NO
  • SMILES Notation : CCCOC1=CC=C(C=C1)CNCC2=CC=CC=C2
  • InChI Key : DZCLENQZULZVDR-UHFFFAOYSA-N

The compound features a benzyl group attached to a propoxyphenyl moiety and an amine functional group, which may contribute to its biological properties.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antibacterial Activity
  • Anticancer Potential
  • Neuroprotective Effects

Antibacterial Activity

Recent studies indicate that benzyl derivatives can exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. This activity is often quantified using Minimum Inhibitory Concentration (MIC) values.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. faecalis40
P. aeruginosa50
S. typhi30
K. pneumoniae45

These results suggest that benzyl derivatives could serve as potential leads in developing new antibacterial agents.

Anticancer Potential

The anticancer properties of this compound have been evaluated in various cancer cell lines. A notable study demonstrated that similar compounds induced apoptosis in MCF-7 breast cancer cells by increasing lactate dehydrogenase (LDH) levels, indicating cellular damage and necrosis.

  • IC50 Values : The IC50 for inducing apoptosis was reported at concentrations as low as 225 µM for related compounds.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treated cells showed significant arrest in the S phase of the cell cycle, suggesting a mechanism of action that halts proliferation.

Neuroprotective Effects

Research into the neuroprotective effects of this compound is emerging. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases such as Alzheimer's.

CompoundAChE Inhibition (IC50 nM)BChE Inhibition (IC50 nM)
This compound33.27105.9

These findings suggest that this compound could be a candidate for further development in treating neurodegenerative conditions.

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial efficacy of benzyl derivatives found that certain modifications led to enhanced potency against resistant strains of bacteria, highlighting the importance of structural variations in optimizing activity.
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that compounds structurally related to this compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window.
  • Neuroprotection in Animal Models : Preliminary animal studies indicated that administration of related compounds resulted in improved cognitive function and reduced neuroinflammation, supporting their use as neuroprotective agents.

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

1-phenyl-N-[(4-propoxyphenyl)methyl]methanamine

InChI

InChI=1S/C17H21NO/c1-2-12-19-17-10-8-16(9-11-17)14-18-13-15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3

InChI Key

DZCLENQZULZVDR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CNCC2=CC=CC=C2

Origin of Product

United States

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